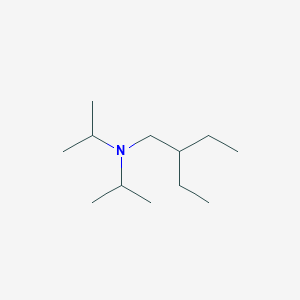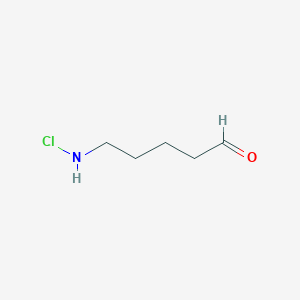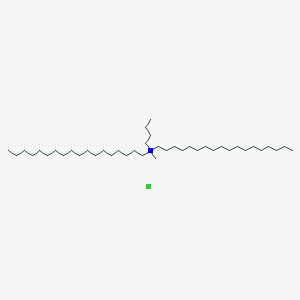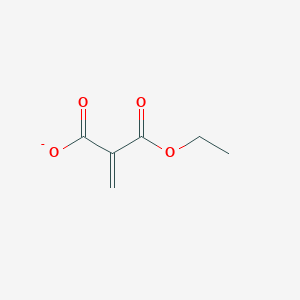![molecular formula C32H26Si2 B12579546 (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] CAS No. 646067-42-7](/img/structure/B12579546.png)
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] is a chemical compound known for its unique structure and properties It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] typically involves the reaction of diphenylacetylene with a silicon-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where diphenylacetylene is reacted with a silicon-based reagent such as chlorodiphenylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Applications De Recherche Scientifique
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds. It is also employed in studying reaction mechanisms and catalysis.
Biology: Investigated for its potential use in bioorganic chemistry and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a variety of chemical reactions. Its unique structure enables it to act as a catalyst or a reactant in different chemical processes, influencing the reactivity and stability of the resulting products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetylene: A precursor in the synthesis of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane], known for its use in organic synthesis and materials science.
Chlorodiphenylsilane: Another precursor, commonly used in the synthesis of organosilicon compounds.
Tetraphenylsilane: A related compound with similar applications in materials science and chemistry.
Uniqueness
(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane) stands out due to its unique combination of ethyne and silane groups, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
646067-42-7 |
|---|---|
Formule moléculaire |
C32H26Si2 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
2-[diphenyl(prop-1-ynyl)silyl]ethynyl-diphenyl-prop-1-ynylsilane |
InChI |
InChI=1S/C32H26Si2/c1-3-25-33(29-17-9-5-10-18-29,30-19-11-6-12-20-30)27-28-34(26-4-2,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24H,1-2H3 |
Clé InChI |
GJSLUWBHCGUSJV-UHFFFAOYSA-N |
SMILES canonique |
CC#C[Si](C#C[Si](C#CC)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)



![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)



![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)


